![molecular formula C10H11N3 B3022506 3-(1-methyl-1H-imidazol-2-yl)aniline CAS No. 245547-16-4](/img/structure/B3022506.png)
3-(1-methyl-1H-imidazol-2-yl)aniline
Overview
Description
The compound 3-(1-methyl-1H-imidazol-2-yl)aniline is a derivative of aniline, which is a fundamental structure in medicinal chemistry and material science. Aniline derivatives are known for their diverse applications, including their use as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is also a significant moiety present in many biologically active compounds and industrial catalysts.
Synthesis Analysis
The synthesis of imidazole-aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, was achieved through a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene, followed by fluorination, substitution with 4-methyl-1H-imidazole, and reduction, with an overall yield of about 50% . Similarly, other aniline derivatives have been synthesized using different catalysts and conditions, such as the use of 1,3-bis(carboxymethyl)imidazolium chloride as a metal-free catalyst for the synthesis of N-allylanilines through allylic substitution of alcohols with anilines .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be quite flexible, as seen in the crystal structure of a related compound, N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, which exhibits a transoidal conformation around the central aniline ring . This flexibility can be advantageous in accommodating various substituents and forming complexes with metals.
Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions. For example, the nitration of aromatic compounds, including aniline derivatives, can be efficiently carried out using ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate, which generates nitrogen dioxide in situ as a radical nitrating agent . Additionally, the synthesis of substituted 2-[(2-imidazolylsulfinyl)methyl]anilines has shown that substitutions on the aniline ring can significantly enhance biological activity, such as H+/K(+)-ATPase inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1-methyl-1H-imidazol-2-yl)aniline would be influenced by the presence of both the imidazole and aniline moieties. The electron-donating substituents on the aniline ring can enhance enzyme inhibitory activity, as demonstrated by the series of 2-[(2-imidazolylsulfinyl)methyl]anilines . The stability of these compounds in aqueous solutions can vary, and modifications to the aniline nitrogen atom, such as replacing the isobutyl group with an N-(2-methoxyethyl) group, can enhance stability . The robustness of catalysts used in the synthesis of aniline derivatives, such as the recyclable 1,3-bis(carboxymethyl)imidazolium chloride, also reflects the chemical resilience of these compounds .
Safety And Hazards
This compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRWEXMHPODFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629754 | |
Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-imidazol-2-yl)aniline | |
CAS RN |
245547-16-4 | |
Record name | 3-(1-Methyl-1H-imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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